4-(1,2-Diamino-ethyl)-pyrocatechol

描述

Contextualization within Catecholamine and Pyrocatechol (B87986) Chemistry Research

The foundational structure of 4-(1,2-Diamino-ethyl)-pyrocatechol is pyrocatechol, also known as catechol or 1,2-dihydroxybenzene. wikipedia.org Catechol itself is a significant organic compound, both naturally occurring in trace amounts in fruits and vegetables and synthetically produced on a large scale for various industrial applications, including as a precursor for pesticides, flavors, and fragrances. wikipedia.org The chemistry of catechol and its derivatives is rich, largely due to the reactivity of the adjacent hydroxyl groups on the benzene (B151609) ring. chemrxiv.org These groups can participate in a variety of chemical reactions, including oxidation to form quinones, chelation of metal ions, and serving as a building block for more complex molecules. wikipedia.orgnih.gov

The "ethyl" and "diamino" components of this compound situate it within the broader family of catecholamines. Catecholamines are a critical group of molecules in physiology, derived from the amino acid tyrosine. nih.govnih.gov This family includes well-known neurotransmitters and hormones such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine. nih.govnih.gov These endogenous compounds are characterized by a catechol nucleus and an amine-containing side chain. The presence of both the catechol ring and amine functionalities in catecholamines allows for a wide range of biological interactions and chemical reactivity. nih.govontosight.ai

Research into catecholamine chemistry often focuses on their biosynthesis, metabolism, and role in physiological and pathological processes. nih.govnih.gov The study of catechol derivatives, including synthetic analogs like this compound, allows researchers to explore structure-activity relationships and develop new molecules with potential therapeutic applications. ontosight.ai The specific arrangement of the diamino-ethyl side chain at the 4-position of the pyrocatechol ring in this compound offers a unique structure for investigation within this chemical space.

Significance as a Scaffold for Chemical Synthesis Research

In chemical synthesis, a "scaffold" refers to the core structure of a molecule upon which modifications can be made to create a library of related compounds. The this compound molecule serves as a valuable scaffold due to its multiple reactive sites. The catechol hydroxyl groups and the two amino groups on the ethyl side chain provide opportunities for a variety of chemical transformations.

For instance, the amine groups can undergo reactions such as acylation, alkylation, and Schiff base formation, allowing for the attachment of diverse functional groups. The catechol portion of the molecule can be modified as well, for example, through etherification or esterification of the hydroxyl groups. This versatility makes this compound a useful starting material for creating new, more complex molecules with tailored properties.

The synthesis of derivatives from scaffolds like this is a common strategy in medicinal chemistry for the discovery of new drug candidates. By systematically altering the structure of the parent compound, researchers can investigate how these changes affect its biological activity. For example, similar pyrocatechol derivatives have been explored for their antioxidant properties and their ability to interact with biological targets like enzymes and receptors. ontosight.aiontosight.ai

Overview of Current Research Trajectories

Current research involving compounds structurally related to this compound is exploring several promising avenues. One area of focus is the development of novel therapeutics. Due to their structural similarity to endogenous catecholamines, derivatives of pyrocatechol are being investigated for potential applications in treating neurological disorders and cardiovascular diseases. ontosight.ai The ability of the catechol moiety to interact with biological systems is a key factor driving this research. ontosight.ai

Another significant research trajectory is in the field of materials science. Catechol-containing molecules have been shown to be effective as crosslinkers in the synthesis of biopolymers and as novel adhesives. nih.gov The strong binding ability of the catechol group to various surfaces is a property that is being harnessed to create new biomaterials.

Furthermore, research is ongoing to understand the fundamental chemical reactivity of catechols. Studies have shown that catechols can undergo spontaneous reactions in physiologically relevant conditions, which has implications for their bioavailability and therapeutic efficacy. chemrxiv.org Understanding these reactions is crucial for the design of new catechol-based compounds.

While direct research on this compound itself is not extensively documented in publicly available literature, the principles derived from the study of related catecholamines and pyrocatechol derivatives provide a strong foundation for its potential areas of investigation. Future research on this specific compound could further elucidate the impact of the 1,2-diamino-ethyl side chain on the chemical and biological properties of the catechol scaffold.

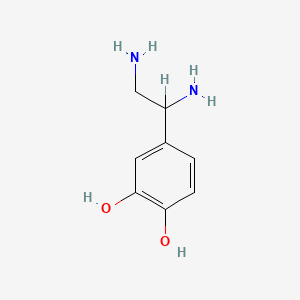

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(1,2-diaminoethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c9-4-6(10)5-1-2-7(11)8(12)3-5/h1-3,6,11-12H,4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHYOKFGHPJEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80927600 | |

| Record name | 4-(1,2-Diaminoethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132261-26-8 | |

| Record name | 1-(3,4-Dihydroxyphenyl)-1,2-diaminoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132261268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1,2-Diaminoethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Reactivity of 4 1,2 Diamino Ethyl Pyrocatechol

Established Synthetic Pathways and Methodological Advancements

The construction of 4-(1,2-diamino-ethyl)-pyrocatechol necessitates a multi-step approach involving the formation of the catechol core, the introduction of the ethyl side chain, and the stereocontrolled installation of the two amino groups. The following subsections outline a hypothetical, yet chemically sound, synthetic pathway.

Starting Materials and Precursors in Synthetic Routes

A logical starting point for the synthesis is a readily available catechol derivative that can be elaborated to introduce the diaminoethyl side chain. A practical precursor is 4-vinylcatechol , which can be synthesized from the naturally abundant caffeic acid through decarboxylation. To prevent unwanted side reactions on the reactive hydroxyl groups of the catechol moiety during the synthesis, they must be protected. Common protecting groups for catechols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES)), acetonides, or benzyl (B1604629) ethers. The choice of protecting group is crucial and depends on its stability to the subsequent reaction conditions and the ease of its removal in the final step.

The synthesis would therefore commence with the protection of 4-vinylcatechol to yield a protected 4-vinylcatechol derivative. This protected alkene serves as the key substrate for the introduction of the vicinal diamine functionality.

Reaction Conditions and Catalytic Systems in Synthesis

The introduction of the 1,2-diamino functionality onto the vinyl group of the protected 4-vinylcatechol can be achieved through several modern synthetic methods. One of the most effective approaches for creating chiral vicinal diols, which are precursors to diamines, is the Sharpless asymmetric dihydroxylation . wikipedia.orgorganic-chemistry.org This reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivity. wikipedia.org

The resulting chiral diol can then be converted into a vicinal diamine. A common method involves the transformation of the diol into a cyclic sulfate (B86663), followed by a nucleophilic ring-opening with an amine source. For the synthesis of a primary diamine, a protected amine equivalent such as an azide (B81097) or a protected amine like benzylamine (B48309) would be used, followed by reduction or deprotection.

An alternative and more direct approach is the vicinal diamination of alkenes . acs.org Rhodium-catalyzed aziridination followed by ring-opening with an amine nucleophile is one such method that can afford differentially protected vicinal diamines. acs.org

A summary of a plausible synthetic sequence is presented in the table below.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Protection of 4-vinylcatechol | TBDMS-Cl, Imidazole, DMF | 4-Vinyl-1,2-bis((tert-butyldimethylsilyl)oxy)benzene |

| 2 | Asymmetric Dihydroxylation | AD-mix-β, t-BuOH/H₂O, 0°C | (R,R)-1-(4,5-bis((tert-butyldimethylsilyl)oxy)phenyl)ethane-1,2-diol |

| 3 | Conversion to Cyclic Sulfate | SOCl₂, Et₃N; then RuCl₃, NaIO₄ | Cyclic sulfate of the diol |

| 4 | Ring-opening with Azide | NaN₃, DMF | Vicinal diazide |

| 5 | Reduction of Azides | H₂, Pd/C or PPh₃, H₂O | Protected this compound |

| 6 | Deprotection | TBAF or HCl | This compound |

Scalability Considerations in Laboratory Synthesis

The scalability of the proposed synthetic route presents several challenges and considerations. The use of osmium tetroxide in the Sharpless dihydroxylation, while efficient, is a concern on a larger scale due to its high cost and toxicity. However, significant progress has been made in developing immobilized osmium catalysts and efficient recycling protocols to mitigate these issues. tandfonline.comtandfonline.com The synthesis of chiral vicinal diamines on a large scale is an active area of research, with methods like chiral diboron-templated asymmetric homocoupling showing promise for industrial applications. rsc.org

The protection and deprotection steps can also add to the cost and complexity of a large-scale synthesis. The choice of protecting groups that are cheap and can be removed under mild and environmentally friendly conditions is crucial. Reductive amination processes, if used as an alternative, are generally scalable. wikipedia.org Continuous flow processes for reactions like aziridination and subsequent ring-opening are also being developed to improve safety and efficiency on a larger scale.

Functional Group Interconversions and Derivatization Approaches

The chemical reactivity of this compound is dictated by its two key functional groups: the catechol moiety and the vicinal diamine.

Oxidative Reactions of the Catechol Moiety and Quinone Formation

The catechol group is highly susceptible to oxidation, a reaction of significant biological and chemical importance. This oxidation leads to the formation of a highly reactive ortho-quinone . This transformation can be initiated by a variety of oxidizing agents, including molecular oxygen (autoxidation), enzymatic catalysts (e.g., tyrosinase), or chemical oxidants like sodium periodate (B1199274) (NaIO₄) or silver oxide (Ag₂O).

The resulting o-quinone is a potent electrophile and can undergo further reactions. A key intramolecular reaction for catecholamines is the cyclization of the aminoethyl side chain onto the quinone ring to form an aminochrome . researchgate.netnih.govmaastrichtuniversity.nl This process is a crucial step in the biosynthesis of neuromelanin. nih.gov The rate and pathway of this cyclization can be influenced by the substitution on the amine.

| Oxidizing Agent | Conditions | Product |

| O₂ (air) | Physiological pH | 4-(1,2-Diamino-ethyl)-1,2-benzoquinone |

| Sodium Periodate (NaIO₄) | Aqueous solution | 4-(1,2-Diamino-ethyl)-1,2-benzoquinone |

| Silver Oxide (Ag₂O) | Anhydrous solvent (e.g., ether) | 4-(1,2-Diamino-ethyl)-1,2-benzoquinone |

| Tyrosinase | Enzymatic conditions | 4-(1,2-Diamino-ethyl)-1,2-benzoquinone |

Reductive Transformations of the Diamine Functionality

The term "reductive transformations" in the context of the diamine functionality primarily refers to derivatization reactions where the amine acts as a nucleophile in a reductive process, most notably reductive amination (also known as reductive alkylation). This reaction allows for the selective introduction of alkyl groups onto the nitrogen atoms of the diamine. wikipedia.org

In a typical reductive amination, the diamine is reacted with an aldehyde or ketone in the presence of a reducing agent. wikipedia.org A mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often used as it selectively reduces the intermediate imine or iminium ion without reducing the starting carbonyl compound. chem-station.com This method provides a straightforward way to synthesize N-alkylated derivatives of this compound, which can be useful for modulating its biological activity or physical properties. The stoichiometry of the carbonyl compound can be controlled to achieve mono- or di-alkylation of the diamine.

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | Sodium triacetoxyborohydride | 4-(1,2-Bis(methylamino)ethyl)pyrocatechol |

| Acetaldehyde | Sodium cyanoborohydride | 4-(1,2-Bis(ethylamino)ethyl)pyrocatechol |

| Acetone | Sodium triacetoxyborohydride | 4-(1,2-Bis(isopropylamino)ethyl)pyrocatechol |

| Benzaldehyde | Sodium cyanoborohydride | 4-(1,2-Bis(benzylamino)ethyl)pyrocatechol |

Substitution Reactions and Generation of Functionalized Analogues

The presence of two primary amino groups and two hydroxyl groups on the pyrocatechol (B87986) ring makes this compound a versatile scaffold for generating functionalized analogues through various substitution reactions. The reactivity of the amino groups and the catechol hydroxyls can be selectively targeted to introduce a wide range of substituents, thereby modulating the compound's physicochemical and biological properties.

The primary amino groups readily undergo common transformations such as acylation, alkylation, and Schiff base formation. These reactions allow for the introduction of diverse functionalities. For instance, acylation with various acid chlorides or anhydrides can be employed to synthesize a series of N-acylated derivatives. Similarly, alkylation reactions can introduce different alkyl or arylalkyl groups onto the nitrogen atoms. The formation of Schiff bases through condensation with aldehydes or ketones provides another avenue for structural diversification.

The catechol hydroxyl groups can also be functionalized, typically through etherification or esterification reactions. However, to achieve selectivity, protection of the more reactive amino groups is often a necessary prerequisite. This strategic protection allows for the specific modification of the hydroxyl groups without interference from the nucleophilic amines.

| Reaction Type | Reagent Class | Functional Group Targeted | Potential Product Class |

| Acylation | Acid chlorides, Anhydrides | Amino groups | N,N'-diacyl-4-(1,2-diamino-ethyl)-pyrocatechol |

| Alkylation | Alkyl halides, Sulfates | Amino groups | N,N'-dialkyl-4-(1,2-diamino-ethyl)-pyrocatechol |

| Schiff Base Formation | Aldehydes, Ketones | Amino groups | Diazomethine derivatives |

| Etherification | Alkyl halides (with base) | Hydroxyl groups (amines protected) | 4-(1,2-Diamino-ethyl)-1,2-dialkoxybenzene |

| Esterification | Acid chlorides, Anhydrides | Hydroxyl groups (amines protected) | 4-(1,2-Diamino-ethyl)phenylene diacetate |

Chemo- and Regioselective Modifications

The presence of multiple reactive sites in this compound presents a significant challenge and opportunity for chemo- and regioselective modifications. Achieving selectivity is crucial for the synthesis of well-defined functionalized analogues. The differential reactivity of the amino groups versus the catechol hydroxyls, as well as the potential for differentiation between the two amino groups or the two hydroxyl groups, forms the basis for selective transformations.

Protecting group chemistry plays a pivotal role in orchestrating these selective modifications. For instance, the amino groups can be selectively protected with common protecting groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). This allows for subsequent reactions to be directed exclusively to the catechol hydroxyls. Conversely, selective protection of the catechol moiety, for example, as a cyclic acetal (B89532) or ketal, would enable transformations at the amino groups.

Regioselectivity between the two amino groups or the two hydroxyl groups is more challenging to achieve directly and often relies on steric hindrance or the electronic nature of the existing substituents. Stepwise functionalization, where one group is modified at a time, often in conjunction with protecting group strategies, is a common approach to control the regiochemical outcome.

Synthetic Exploration of Glycosylated Pyrocatechol Derivatives

The synthesis of glycosylated derivatives of this compound is an area of interest for creating novel molecular probes and potential therapeutic agents. Glycosylation can be directed towards either the catechol hydroxyl groups (O-glycosylation) or the amino groups (N-glycosylation).

O-Glycosylation of the catechol moiety typically requires prior protection of the amino groups to prevent their competing nucleophilic attack on the glycosyl donor. Various glycosylation methods, such as the Koenigs-Knorr reaction or the use of glycosyl trichloroacetimidates, can then be employed to introduce a carbohydrate unit onto one or both of the hydroxyl groups. The regioselectivity of glycosylation on the catechol ring can be influenced by the reaction conditions and the protecting groups used.

N-Glycosylation of the diamino side chain can also be achieved, leading to the formation of glycoconjugates with distinct properties. This can be accomplished through methods such as reductive amination with a reducing sugar or by reacting the amino groups with an activated glycosylamine.

The choice of glycosyl donor, reaction conditions, and protecting group strategy are all critical parameters that determine the outcome and stereoselectivity of the glycosidic bond formation.

| Glycosylation Type | Target Functional Group | Key Synthetic Considerations |

| O-Glycosylation | Hydroxyl groups | Protection of amino groups is typically required. |

| N-Glycosylation | Amino groups | Can proceed via reductive amination or with activated glycosylamines. |

Stereochemical Control in Synthesis of Chiral Analogues

The 1,2-diamino-ethyl side chain of this compound contains a chiral center at the carbon atom bearing one of the amino groups. Therefore, the compound can exist as a racemic mixture of (R)- and (S)-enantiomers. The stereochemistry at this center can have a profound impact on the biological activity of its derivatives. Consequently, the stereocontrolled synthesis of enantiomerically pure analogues is of significant importance.

Several strategies can be employed to achieve stereochemical control. One approach involves the use of a chiral starting material that already possesses the desired stereochemistry in the side chain. For example, a chiral amino acid or a derivative thereof could be used as a precursor to construct the diaminoethyl side chain.

Alternatively, asymmetric synthesis methodologies can be employed. This could involve the use of chiral catalysts or auxiliaries to induce stereoselectivity in a key bond-forming step. For instance, the asymmetric reduction of a precursor containing a ketone or an imine functionality in the side chain could establish the desired stereocenter. Chiral resolution of the racemic mixture of this compound or a suitable derivative using a chiral resolving agent is another viable method to obtain the individual enantiomers. The development of stereoselective synthetic routes is a key focus for unlocking the full potential of this versatile scaffold in pharmacological studies. nih.gov

| Stereochemical Control Strategy | Description |

| Chiral Pool Synthesis | Utilization of a readily available chiral starting material. |

| Asymmetric Catalysis | Employment of a chiral catalyst to induce enantioselectivity in a key reaction step. |

| Chiral Auxiliaries | Temporary incorporation of a chiral auxiliary to direct a stereoselective transformation. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. |

Mechanistic Elucidation of Biological Interactions

Antioxidant and Radical Scavenging Mechanisms

The antioxidant capacity of this compound is a direct consequence of the catechol structure, which can participate in electron and hydrogen atom transfer processes to neutralize reactive species.

The defining feature of the catechol group is its ability to undergo reversible oxidation. The two adjacent hydroxyl groups can be oxidized, typically in a two-electron, two-proton process, to form a highly reactive ortho-quinone. acs.orgresearchgate.net This transformation is central to its role as a potent reducing agent and electron donor. researchgate.netnih.gov

The redox cycle can be summarized as: Catechol ⇌ Semiquinone Radical ⇌ Ortho-quinone

This process allows the catechol moiety to readily donate electrons or hydrogen atoms to unstable free radicals, thereby stabilizing them. The stability of the resulting phenoxyl radical is enhanced by the presence of the second hydroxyl group. researchgate.net The electron-donating nature of the 1,2-diamino-ethyl substituent on the aromatic ring is expected to lower the oxidation potential of the catechol group, making it a more potent antioxidant compared to unsubstituted catechol. rsc.org This is because electron-donating groups increase the electron density on the ring, facilitating the removal of an electron or hydrogen atom. rsc.org The redox state of the catechol is a critical factor that dictates its function, influencing everything from adhesive properties in biomaterials to its antioxidant and pro-oxidant activities. acs.orgnih.gov

Reactive Oxygen Species (ROS) are highly reactive, oxygen-containing molecules such as superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), which can cause significant damage to cells. nih.gov Catechols are effective scavengers of these species through two primary mechanisms:

Hydrogen Atom Transfer (HAT): The catechol donates a hydrogen atom from one of its hydroxyl groups to a free radical, neutralizing it. This is a key mechanism for scavenging lipid peroxyl radicals.

Single Electron Transfer (SET): The catechol donates an electron to a radical, followed by proton transfer. This mechanism is often influenced by the solvent environment. nih.govmdpi.com

The interaction is not without complexity. During the autoxidation of catechol, particularly in the presence of oxygen and at alkaline pH, ROS such as superoxide and hydrogen peroxide can be generated as byproducts. acs.org This dual role means that under certain physiological conditions, catechols can also exhibit pro-oxidant effects. However, their primary role in biological systems is often that of an antioxidant, protecting vital macromolecules like lipids, proteins, and nucleic acids from oxidative damage. nih.govnih.gov For instance, catechins, which contain a catechol moiety, are known to effectively eliminate the products of lipid peroxidation. frontiersin.org

Table 1: Interaction of Catechol Moiety with Key Reactive Oxygen Species (ROS)

| Reactive Oxygen Species (ROS) | Chemical Formula | Interaction with Catechol Moiety | Outcome |

| Superoxide Anion | O₂⁻ | Can be generated during catechol autoxidation or scavenged by the catechol. | Neutralization of radical; potential for further ROS generation. |

| Hydroxyl Radical | •OH | Highly reactive; readily abstracts a hydrogen atom from the catechol's hydroxyl group. | Formation of a stable phenoxyl radical and water. |

| Hydrogen Peroxide | H₂O₂ | Can be generated as a byproduct of catechol oxidation. | Can participate in Fenton-like reactions to produce more harmful hydroxyl radicals. |

| Peroxyl Radicals | ROO• | Neutralized via Hydrogen Atom Transfer (HAT) from the catechol. | Halts the chain reaction of lipid peroxidation. |

The efficiency of a catechol as an antioxidant is determined by the kinetics and thermodynamics of its reaction with free radicals.

Kinetics: The rate of reaction is crucial. The kinetics of catechol oxidation are significantly influenced by pH and the nature of substituents on the aromatic ring. rsc.org A linear Hammett correlation shows that electron-donating groups, such as the diamino-ethyl group, increase the rate of oxidation by O₂, enhancing antioxidant activity. rsc.org Conversely, electron-withdrawing groups slow the oxidation rate. rsc.org

Enzyme and Protein Interaction Mechanisms

Beyond radical scavenging, 4-(1,2-Diamino-ethyl)-pyrocatechol can interact directly with proteins, particularly enzymes, to modulate their activity.

Lipoxygenases (LOX) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. nih.gov Compounds containing a catechol or related quinone structure are known inhibitors of 5-lipoxygenase (5-LOX). nih.gov

The inhibitory mechanism can be multifaceted:

Redox Inhibition: The inhibitor can interact with the enzyme's catalytic non-heme iron atom, reducing it from the active Fe³⁺ state to the inactive Fe²⁺ state, thus preventing the catalytic cycle.

Competitive/Non-competitive Inhibition: The inhibitor may bind to the enzyme's active site, competing with the natural substrate (e.g., arachidonic acid). Research on 1,4-benzoquinone (B44022) derivatives, the oxidized form of a catechol isomer, shows that the reduced hydroquinone (B1673460) form is a more potent 5-LOX inhibitor, forming discrete molecular interactions and bidirectional hydrogen bonds within the substrate-binding site. nih.gov This suggests that this compound itself, rather than its oxidized quinone form, might be the more effective inhibitor through direct binding.

The diamino-ethyl side chain could further enhance binding affinity and specificity through ionic or hydrogen bonding interactions with amino acid residues in or near the active site.

Table 2: Potential Inhibitory Actions on 5-Lipoxygenase (5-LOX)

| Inhibition Mechanism | Description | Role of this compound |

| Redox Inactivation | Reduction of the active site Fe³⁺ to the inactive Fe²⁺. | The catechol moiety can act as a reducing agent to inactivate the enzyme. |

| Competitive Binding | Direct binding to the active site, blocking substrate access. | The molecule may fit into the hydrophobic substrate channel, with the catechol and diamino-ethyl groups forming specific hydrogen and ionic bonds. |

| Non-Redox Inhibition | Binding to the active site without directly affecting the iron's redox state. | The reduced form (catechol) can establish strong interactions within the binding site, leading to potent inhibition. nih.gov |

The interaction of this compound with macromolecules like nucleic acids (DNA and RNA) is primarily indirect but can also be direct.

Indirect Interaction (Protective): As a potent antioxidant, the compound can protect nucleic acids from oxidative damage. ROS generated from metabolic processes or external sources can cause strand breaks and base modifications in DNA, leading to mutations. nih.gov By scavenging these ROS, the compound exerts a protective (chemopreventive) effect. Studies on catechol thioethers have shown they can protect DNA molecules from radical-induced damage. nih.gov

Indirect Interaction (Damaging): As mentioned, the oxidation of catechols can itself produce ROS like H₂O₂. acs.org If this process occurs in close proximity to DNA, it could potentially lead to localized oxidative damage.

Modulation of Signal Transduction Pathways at a Molecular Level

There is currently no specific information detailing the modulation of signal transduction pathways by this compound. However, the catechol structure is a common feature in many biologically active compounds, including neurotransmitters and hormones that are known to activate various signaling cascades. For instance, catecholamines like dopamine (B1211576) and adrenaline bind to G-protein coupled receptors (GPCRs), initiating downstream signaling through second messengers like cyclic AMP (cAMP). nih.govkhanacademy.org This process can activate protein kinases such as Protein Kinase A (PKA), which in turn phosphorylates numerous target proteins, leading to changes in gene expression and cellular function. nih.gov

Furthermore, some catechol-containing compounds have been investigated for their effects on other major signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival. khanacademy.org It is plausible that this compound could interact with components of these pathways, but without experimental data, any potential effects remain speculative.

Metal Chelation Properties and Their Biological Implications

The structure of this compound, featuring a pyrocatechol (B87986) group and a vicinal diamine, strongly suggests a potential for metal chelation. The two adjacent hydroxyl groups on the catechol ring and the two amino groups on the ethyl side chain are classic examples of ligand binding sites for metal ions. nih.govnih.gov Chelating agents bind to metal ions to form stable, often ring-like, complexes called chelates. nih.gov

This property is biologically significant for several reasons. On one hand, chelation of essential metals can disrupt normal physiological processes. On the other hand, it is a key mechanism for mitigating the toxicity of heavy metals. aetna.com For example, chelating agents are the primary treatment for poisoning by metals like lead and iron. nih.govaetna.com

The catechol moiety is known to be an effective chelator of iron (Fe³⁺) and other transition metals. nih.gov The diamine structure, particularly ethylenediamine, is also a well-established chelating agent for metal ions such as copper (Cu²⁺). nih.gov The combination of these two functional groups in a single molecule could lead to potent and specific metal-binding properties. By sequestering redox-active metal ions like iron and copper, such a compound could theoretically inhibit the formation of reactive oxygen species (ROS) through Fenton-like reactions, thereby exerting an antioxidant effect. nih.gov

Table 1: Potential Metal Chelation Sites of this compound

| Functional Group | Potential Metal Ion Interactions |

| Pyrocatechol (1,2-dihydroxybenzene) | Iron (Fe³⁺), Copper (Cu²⁺), Aluminum (Al³⁺) |

| 1,2-Diamino-ethyl | Copper (Cu²⁺), Nickel (Ni²⁺), Zinc (Zn²⁺) |

This table is based on the known chelation properties of the constituent functional groups and is hypothetical in the context of the full molecule.

Mechanisms of Biological Activity in Cellular Models (excluding clinical aspects)

No studies on the effects of this compound in cellular models were identified in the public domain. However, based on the activities of related compounds, several potential mechanisms can be postulated.

The antioxidant potential derived from metal chelation is a primary hypothetical mechanism. In cellular models of oxidative stress, compounds that can sequester intracellular transition metals have been shown to protect cells from damage induced by hydrogen peroxide or superoxide anions. nih.gov A study on Tiron (1,2-dihydroxybenzene-3,5-disulfonate), a catechol-containing chelator, demonstrated its ability to protect cells against oxidative damage, suggesting the protection was due to the chelation of redox-active metal ions. nih.gov

Additionally, some molecules containing catechol and amine groups have exhibited antimicrobial properties. nih.gov The mechanism often involves disruption of the bacterial cell membrane or interference with essential cellular processes. For instance, catestatin, a peptide containing a catecholamine structure, has shown potent antimicrobial activity against a range of bacteria and fungi. nih.gov Whether this compound possesses similar activities would require experimental validation.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Enhanced Control

The synthesis of 4-(1,2-diamino-ethyl)-pyrocatechol, while achievable through established routes for catecholamine analogues, offers significant opportunities for methodological innovation. Future research should prioritize the development of novel synthetic strategies that afford enhanced control over purity, yield, and stereochemistry.

A primary area of focus will be the development of stereoselective synthetic methods. The 1,2-diaminoethyl side chain contains a chiral center, meaning the compound can exist as different stereoisomers. As the biological activity of chiral molecules is often stereospecific, the ability to selectively synthesize the (R)- or (S)-enantiomer is of paramount importance for pharmacological studies. Asymmetric synthesis methodologies, potentially employing chiral catalysts or auxiliaries, could provide access to enantiomerically pure forms of the compound, enabling a more precise evaluation of its biological properties.

| Synthetic Goal | Potential Methodologies | Key Advantages |

| Stereoselective Synthesis | Asymmetric catalysis, Chiral pool synthesis | Access to enantiomerically pure compounds, Elucidation of stereospecific bioactivity |

| Improved Scalability | Flow chemistry, Optimized protecting group strategies | Efficient large-scale production, Reduced cost |

| Enhanced Efficiency | One-pot reactions, Tandem catalysis | Reduced reaction time, Minimized waste |

Comprehensive Exploration of Novel Biological Targets and Pathways

The structural similarity of this compound to endogenous catecholamines like dopamine (B1211576) and norepinephrine (B1679862) suggests a high probability of interaction with a range of biological targets. wikipedia.org A comprehensive exploration of these interactions is a critical avenue for future research.

Initial investigations should focus on well-established catecholamine targets, including adrenergic and dopaminergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. nih.govsciltp.com Binding assays and functional studies will be essential to determine the affinity and efficacy of this compound at these receptors. The presence of two amino groups in the side chain may lead to unique binding modes and functional activities compared to endogenous ligands.

Beyond canonical catecholamine receptors, research should extend to other potential targets. Enzymes involved in catecholamine metabolism, such as Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO), represent another important class of potential targets. nih.gov Inhibition or modulation of these enzymes could have significant therapeutic implications. Furthermore, the potential for this compound to interact with other receptor systems or cellular pathways should not be overlooked, warranting broad-based screening approaches.

Integration of Multi-Omics Data in Biological Interaction Studies

To gain a holistic understanding of the biological effects of this compound, future research must embrace a systems biology approach through the integration of multi-omics data. This will involve analyzing the global changes in genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in response to treatment with the compound.

Transcriptomic analysis, for instance, can reveal changes in gene expression patterns in target cells or tissues, providing insights into the signaling pathways modulated by the compound. Proteomic studies can identify protein interaction partners and post-translational modifications induced by this compound. Metabolomic profiling can uncover alterations in cellular metabolism, offering a functional readout of the compound's biological activity.

The true power of this approach lies in the integration of these different omics datasets. By combining information on gene expression, protein levels, and metabolic changes, researchers can construct comprehensive models of the compound's mechanism of action and identify novel biomarkers of its activity.

Advanced Computational Modeling for Predictive Research

Advanced computational modeling techniques offer a powerful and resource-efficient means to guide and accelerate research on this compound. Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding affinity and mode of interaction of the compound with various biological targets. nih.gov These in silico approaches can help prioritize experimental studies and provide valuable insights into the structure-activity relationships of this and related molecules.

Quantitative Structure-Activity Relationship (QSAR) studies can also be developed to correlate the structural features of this compound and its future analogues with their biological activities. Such models can be invaluable for the rational design of new derivatives with improved potency, selectivity, or pharmacokinetic properties. These predictive models can significantly reduce the number of compounds that need to be synthesized and tested, thereby streamlining the drug discovery and development process. nih.gov

| Computational Technique | Application for this compound | Potential Outcomes |

| Molecular Docking | Predicting binding poses at target receptors/enzymes | Identification of key binding interactions, Prioritization of experimental testing |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the compound-target complex | Understanding binding stability and conformational changes |

| QSAR Modeling | Correlating chemical structure with biological activity | Guiding the design of new analogues with improved properties |

Exploration of New Material Science Applications and Sensing Platforms

The unique chemical properties of the catechol moiety suggest that this compound could be a valuable building block for the development of novel materials. Catechols are known for their strong adhesive properties, inspired by the adhesive proteins of marine mussels. orientjchem.orgorientjchem.orgmtu.edunih.gov Future research could explore the potential of incorporating this compound into polymers to create advanced bio-adhesives for medical or industrial applications. The presence of the diaminoethyl group could offer additional functionalities for cross-linking or further chemical modification.

Furthermore, the electrochemical activity of the catechol group makes it an attractive component for the development of sensing platforms. Research could focus on the design of electrochemical sensors for the detection of specific analytes, where this compound is immobilized on an electrode surface. The amino groups could also be utilized for the covalent attachment of recognition elements, such as enzymes or antibodies, to create highly specific biosensors. The development of catechol-based antimicrobial polymers is another promising area, leveraging the ability of catechols to generate reactive oxygen species and bind to metal ions with antimicrobial properties. mdpi.com

Sustainable Chemistry Approaches in Synthesis and Application

In line with the growing importance of green chemistry, future research on this compound should prioritize the development of sustainable synthetic methods and applications. mdpi.com This includes the use of environmentally benign solvents, renewable starting materials, and catalytic processes that minimize waste generation.

Biocatalysis, the use of enzymes to perform chemical transformations, offers a particularly promising avenue for the sustainable synthesis of this compound. nih.gov Enzymes can operate under mild conditions and often exhibit high chemo-, regio-, and enantioselectivity, reducing the need for protecting groups and separation of isomers. Future work could focus on identifying or engineering enzymes capable of catalyzing key steps in the synthesis of this compound.

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 4-(1,2-Diamino-ethyl)-pyrocatechol, and what key reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves functionalization of pyrocatechol via nucleophilic substitution or reductive amination. Critical parameters include pH control (to prevent oxidation of catechol groups), temperature (40–60°C for amine coupling), and solvent polarity (e.g., methanol/water mixtures for solubility optimization). Chromatographic purification (HPLC or column chromatography) is essential to isolate the diastereomers, with yields reported between 45–70% depending on protecting group strategies .

Q. Which spectroscopic techniques are most effective for characterizing the stability of this compound under physiological conditions?

- Methodological Answer : Stability studies require a combination of:

- UV-Vis spectroscopy (monitoring absorbance shifts at 280 nm for catechol oxidation).

- NMR (¹H and ¹³C to track degradation products, e.g., quinone formation).

- Mass spectrometry (LC-MS for real-time analysis of hydrolytic byproducts).

Buffered solutions (pH 7.4, 37°C) should replicate physiological conditions, with oxygen scavengers (e.g., ascorbic acid) to isolate oxidative pathways .

Q. What theoretical frameworks guide the design of experiments involving this compound in neurological studies?

- Methodological Answer : Research should align with dopamine receptor kinetics (e.g., D1/D2 binding affinity models) or catecholamine transport mechanisms. Computational docking (using software like AutoDock Vina) can predict binding modes, while in vitro assays (e.g., radioligand displacement) validate theoretical predictions. Dose-response curves must account for competitive inhibition by endogenous neurotransmitters .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or proton exchange dynamics. Use:

- DFT calculations (B3LYP/6-31G* level) to simulate NMR shifts under explicit solvent conditions.

- Variable-temperature NMR to identify exchange-broadened signals.

Cross-validate with X-ray crystallography to resolve stereochemical ambiguities. Contradictions in NOE correlations may require iterative refinement of computational models .

Q. What methodological approaches are recommended for optimizing the enantiomeric purity of this compound during asymmetric synthesis?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes). Factorial design (2^k experiments) can screen variables:

- Catalyst loading (1–5 mol%).

- Temperature (−20°C to 25°C).

- Solvent polarity (THF vs. DCM).

Chiral HPLC (Chiralpak IA/IB columns) quantifies enantiomeric excess (>90% achievable with optimized parameters) .

Q. How should researchers design multi-variable experiments to study the pH-dependent redox behavior of this compound?

- Methodological Answer : Use a central composite design (response surface methodology) to evaluate:

- pH (4.0–9.0).

- Oxidant concentration (e.g., H2O2: 0.1–1.0 mM).

- Temperature (25–45°C).

Cyclic voltammetry (scan rate 50–200 mV/s) quantifies redox potentials, while multivariate ANOVA identifies significant interactions. Include control experiments with EDTA to chelate trace metal catalysts .

Q. What statistical methods are appropriate for analyzing contradictory results in the catalytic activity of metal complexes derived from this compound?

- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in ligand synthesis. Principal component analysis (PCA) reduces dimensionality of spectroscopic and catalytic data (e.g., turnover frequency, TOF). Bootstrapping (10,000 iterations) assesses confidence intervals for outlier rejection. Contradictions in Arrhenius plots may require Bayesian hierarchical modeling .

Data Presentation and Validation

-

Tabulated Synthesis Optimization :

Parameter Range Tested Optimal Value Effect on Yield (%) Reaction pH 6.5–8.5 7.2 +22 Temperature (°C) 40–80 60 +18 Solvent Ratio MeOH:H2O (1:1–3:1) 2:1 +15 -

Key Stability Findings :

- Half-life in PBS (pH 7.4) : 12.3 ± 1.2 hours.

- Major degradation product : 3,4-dihydroxybenzaldehyde (identified via GC-MS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。